molecular formula C9H9BrO B1527588 1-Bromo-3-cyclopropoxybenzene CAS No. 1035690-22-2

1-Bromo-3-cyclopropoxybenzene

Cat. No. B1527588
Key on ui cas rn: 1035690-22-2
M. Wt: 213.07 g/mol
InChI Key: VPUIIGWUFQSOQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08748462B2

Procedure details

To a solution of 3-bromophenol (0.57 g, 3.29 mmol) (commercially available from Sigma-Aldrich, St. Louis, Mo., USA) in dry DMF (5.0 mL) was added cyclopropyl bromide (0.53 mL, 6.62 mmol) (commercially available from Sigma-Aldrich, St. Louis, Mo., USA), sodium iodide (50.1 mg, 0.334 mmol), and Cs2CO3 (3.2 g, 9.86 mmol). The reaction mixture was heated in a pressure tube to 150° C. After 19 hours, the reaction was cooled to room temperature then diluted with EtOAc, washed with water, and extracted three times with EtOAc. The combined organic layers were dried over sodium sulfate, filtered, and concentrated. The residue was purified by silica gel flash chromatography (0-5% EtOAc/hexane) to afford T32.1 as a colorless oil (144 mg, 21% yield). 1H NMR (400 MHz, CDCl3) δ ppm 7.29 (1H, m), 7.19 (2H, m), 6.99 (1H, d, J=7.8 Hz), 3.74 (1H, ddd, J=8.9, 5.8, 3.3 Hz), 0.81 (4H, ddd, J=11.2, 9.0, 8.8 Hz.).
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
50.1 mg
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
3.2 g
Type
reactant
Reaction Step Three
Quantity
0.53 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
21%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[CH:9]1(Br)[CH2:11][CH2:10]1.[I-].[Na+].C([O-])([O-])=O.[Cs+].[Cs+]>CN(C=O)C.CCOC(C)=O>[CH:9]1([O:8][C:4]2[CH:5]=[CH:6][CH:7]=[C:2]([Br:1])[CH:3]=2)[CH2:11][CH2:10]1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
0.57 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)O
Step Two
Name
Quantity
50.1 mg
Type
reactant
Smiles
[I-].[Na+]
Step Three
Name
Cs2CO3
Quantity
3.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Four
Name
Quantity
0.53 mL
Type
reactant
Smiles
C1(CC1)Br
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to room temperature
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted three times with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel flash chromatography (0-5% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
C1(CC1)OC1=CC(=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 144 mg
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 20.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.